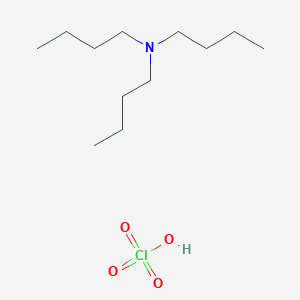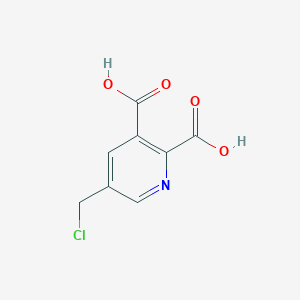![molecular formula C24H32N2O B3242076 N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide CAS No. 150034-24-5](/img/structure/B3242076.png)
N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide
Overview
Description
It has been studied for its effects on Na+ currents and its interactions with Na+ channels in rat brain neurons . The compound’s molecular formula is C24H32N2O, and its molecular weight is 364.52 g/mol.
Preparation Methods
Synthetic Routes:: The synthetic routes for PD-85639 have not been extensively documented. it is synthesized through chemical reactions involving specific reagents and conditions. Further research is needed to uncover detailed synthetic pathways.
Industrial Production Methods:: Unfortunately, information regarding industrial-scale production methods for PD-85639 remains limited. Researchers have primarily focused on its pharmacological properties rather than large-scale synthesis.
Chemical Reactions Analysis
PD-85639 undergoes various chemical reactions, including oxidation, reduction, and substitution. Here are some key points:
Oxidation: PD-85639 may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its structure.
Substitution: The compound can undergo substitution reactions at specific functional groups.
Oxidation: Oxidizing agents such as peroxides or metal catalysts.
Reduction: Reducing agents like hydrides (e.g., lithium aluminum hydride).
Substitution: Appropriate nucleophiles (e.g., alkyl halides).
Major Products:: The specific products resulting from these reactions depend on the reaction conditions and the functional groups involved. Detailed studies are necessary to identify the major products.
Scientific Research Applications
PD-85639 has found applications in various scientific fields:
Neuroscience: Its Na+ channel-blocking properties make it relevant for studying neuronal excitability and ion channel function.
Pharmacology: Researchers explore its potential as an analgesic or anti-epileptic agent.
Drug Development: PD-85639 serves as a valuable tool compound for understanding Na+ channel behavior.
Mechanism of Action
The compound’s mechanism of action involves binding to Na+ channels, particularly Nav1.2 in rat brain tissue. It exhibits both high- and low-affinity modes of binding. The fast kinetic profile suggests competitive interactions with local anesthetics and Na+ channel activators .
Comparison with Similar Compounds
PD-85639’s uniqueness lies in its dual binding affinity and kinetic properties. further research is needed to compare it with other related compounds.
Similar Compounds::Tetracaine: A local anesthetic that also interacts with Na+ channels.
Bupivacaine: Another local anesthetic with distinct properties.
Mepivacaine: Yet another Na+ channel blocker.
Veratridine: An alkaloid that affects Na+ channels.
Batrachotoxin: A potent Na+ channel activator.
Properties
IUPAC Name |
N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O/c1-19-11-9-12-20(2)26(19)18-10-17-25-24(27)23(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-8,13-16,19-20,23H,9-12,17-18H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZBEIHSHWNWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


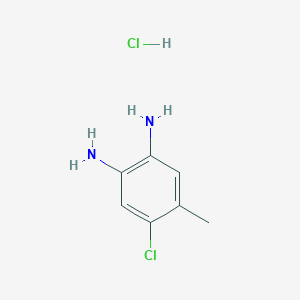
![3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl-](/img/structure/B3242008.png)
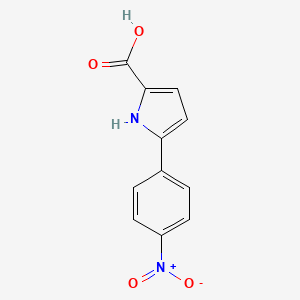


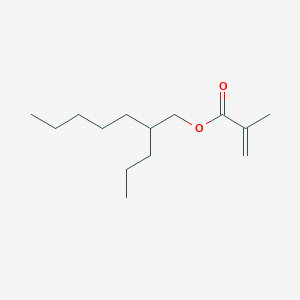
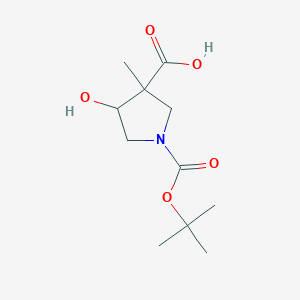
![(2R)-2-aminobutan-1-ol;(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3242037.png)
![4'-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B3242045.png)
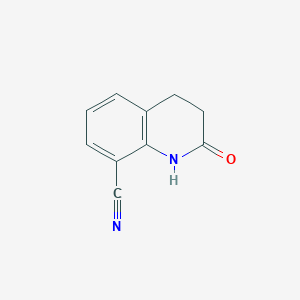
![13-Docosenamide, N-[3-(dimethylamino)propyl]-, (13Z)-](/img/structure/B3242050.png)
